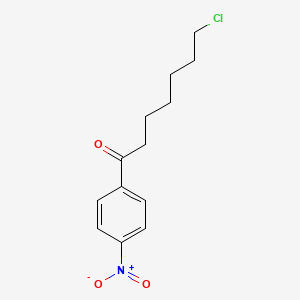

7-Chloro-1-(4-nitrophenyl)-1-oxoheptane

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloro-1-(4-nitrophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c14-10-4-2-1-3-5-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAMRPCIWKYFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642268 | |

| Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-44-0 | |

| Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 7 Chloro 1 4 Nitrophenyl 1 Oxoheptane and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool in organic synthesis that involves mentally breaking down a target molecule into simpler, commercially available precursors. This process helps to identify potential synthetic routes and highlight key bond formations.

Disconnection Strategies for the Ketone Linkage

The most logical disconnection in the target molecule, 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, is at the ketone linkage. This bond connects the aromatic 4-nitrophenyl group to the aliphatic heptanoyl chain. This disconnection points towards a Friedel-Crafts acylation reaction as a primary synthetic strategy. masterorganicchemistry.comyoutube.comyoutube.comsigmaaldrich.com

This disconnection yields two key synthons: an acyl cation derived from a 7-chloroheptanoyl precursor and the nucleophilic nitrobenzene (B124822) ring. The corresponding synthetic equivalents would be 7-chloroheptanoyl chloride and nitrobenzene.

| Disconnection | Synthon 1 (Electrophile) | Synthon 2 (Nucleophile) | Synthetic Equivalent 1 | Synthetic Equivalent 2 | Forward Reaction |

| Aryl Ketone C-C bond | Acylium ion | 4-Nitrophenyl anion | 7-Chloroheptanoyl chloride | Nitrobenzene | Friedel-Crafts Acylation |

Approaches to the Functionalized Heptane (B126788) Chain Construction

The 7-chloroheptanoyl chloride moiety can be conceptually disconnected further. A primary approach involves the functionalization of a seven-carbon chain. For instance, starting from heptanedioic acid, one could perform a selective mono-esterification followed by reduction of the other carboxylic acid to an alcohol. Subsequent chlorination of the alcohol and conversion of the ester to an acyl chloride would yield the desired precursor.

Alternatively, a more direct route could start from 7-chloroheptanoic acid, which can be synthesized from cycloheptanone (B156872) through a Baeyer-Villiger oxidation followed by ring-opening and chlorination. Conversion of the carboxylic acid to the acyl chloride can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Precursor | Starting Material | Key Transformation(s) |

| 7-Chloroheptanoyl chloride | Heptanedioic acid | Mono-esterification, selective reduction, chlorination, acyl chloride formation |

| 7-Chloroheptanoyl chloride | Cycloheptanone | Baeyer-Villiger oxidation, ring-opening, chlorination, acyl chloride formation |

| 7-Chloroheptanoyl chloride | 7-Bromoheptanoic acid | Halogen exchange reaction |

Integration of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a common structural motif in organic chemistry. Its integration into the target molecule is proposed via a Friedel-Crafts acylation reaction with nitrobenzene. youtube.comsigmaaldrich.com Nitrobenzene itself is readily prepared by the nitration of benzene (B151609) using a mixture of concentrated nitric acid and sulfuric acid. unacademy.comjove.comwikipedia.org

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. stackexchange.comchemguide.co.uktestbook.com Therefore, direct Friedel-Crafts acylation of nitrobenzene can be challenging and may require forcing conditions. An alternative strategy would be to perform the acylation on benzene first to form heptanoylbenzene, followed by nitration. The acyl group is a meta-director, so this would lead to the 3-nitro isomer. To obtain the desired 4-nitro isomer, one might consider a different synthetic sequence, possibly involving a pre-functionalized aromatic ring where the directing effects of the substituents favor the formation of the para-substituted product.

Established Routes for Halogenated Ketone Synthesis

The synthesis of halogenated ketones is a well-documented area of organic chemistry with several reliable methods. These can be broadly categorized into direct halogenation of ketones and the construction of the ketone from a halogenated precursor.

Alpha-Halogenation Reactions in Ketones and Aldehydes

While the target molecule has a halogen at the end of the alkyl chain (a ω-halogen), it is important to understand the principles of α-halogenation as it is a fundamental reaction of ketones. masterorganicchemistry.commissouri.eduopenstax.orgpressbooks.publibretexts.orgpressbooks.pub This reaction involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a halogen. libretexts.org

The reaction can be catalyzed by either acid or base. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation. youtube.com In contrast, under basic conditions, an enolate is formed, and the reaction is often difficult to stop at mono-halogenation, leading to poly-halogenated products. pressbooks.pub

| Condition | Intermediate | Typical Product | Common Reagents |

| Acidic | Enol | Mono-α-haloketone | Br₂ in Acetic Acid, N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| Basic | Enolate | Poly-α-haloketone | Br₂ in NaOH solution |

Kinetic studies of acid-catalyzed α-halogenation show that the rate of reaction is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. missouri.eduopenstax.org

Nucleophilic Substitution Approaches for Haloalkanes

The construction of the 7-chloroheptane portion of the molecule relies on the principles of nucleophilic substitution on alkyl chains. A common approach to introduce a halogen is through the reaction of an alcohol with a hydrohalic acid (like HCl) or other halogenating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.com

The synthesis of the target molecule's side chain could involve a nucleophilic substitution reaction where a chloride ion displaces a suitable leaving group, such as a tosylate or a different halide (e.g., bromide), from the 7-position of a heptanoyl derivative. numberanalytics.comlibretexts.orgviu.ca The choice of reaction conditions (e.g., solvent, temperature) would be crucial to favor the desired substitution reaction and minimize potential elimination side reactions. libretexts.org

| Reaction Type | Substrate | Reagent | Product |

| Nucleophilic Substitution | 7-Hydroxyheptanoic acid derivative | SOCl₂ or PCl₃ | 7-Chloroheptanoic acid derivative |

| Nucleophilic Substitution (Halogen Exchange) | 7-Bromoheptanoic acid derivative | NaCl in a polar aprotic solvent | 7-Chloroheptanoic acid derivative |

Synthetic Pathways to Nitrophenyl Ketone Derivatives

The introduction of a ketone moiety onto a nitrophenyl scaffold is a key transformation in the synthesis of the target compound and its analogues. The primary approaches involve forming the carbon-carbon bond between the aromatic ring and the acyl group or constructing the ketone from other functional groups.

The most direct method for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would ideally involve the reaction of nitrobenzene with 7-chloroheptanoyl chloride and a catalyst like aluminum chloride (AlCl₃).

However, the Friedel-Crafts reaction has significant limitations, most notably its failure with strongly deactivated aromatic rings. libretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Consequently, traditional Friedel-Crafts acylation of nitrobenzene is generally unsuccessful. libretexts.orglibretexts.org

To overcome this challenge, chemists must consider alternative strategies or significantly harsher reaction conditions, which may include:

High-Temperature/High-Pressure Conditions: Forcing the reaction by using excess catalyst and high temperatures, although this often leads to low yields and side products.

Alternative Acylating Agents and Catalysts: Exploring more reactive acylating agents or more potent catalytic systems beyond simple Lewis acids.

Indirect Methods: Acylating a more reactive precursor, such as benzene or chlorobenzene, and introducing the nitro group in a subsequent step (nitration). However, the existing acyl group would direct the nitration, potentially leading to a mixture of ortho, meta, and para isomers, complicating purification.

Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Relative Activity | Typical Applications |

| Aluminum Chloride | AlCl₃ | Very High | Acylation of activated and moderately deactivated rings |

| Ferric Chloride | FeCl₃ | High | Often used with less reactive substrates |

| Boron Trifluoride | BF₃ | Moderate | Used for both acylation and alkylation |

| Zinc Chloride | ZnCl₂ | Low | Requires higher temperatures; used for milder reactions |

This table provides a general overview of Lewis acid catalysts commonly employed in Friedel-Crafts reactions.

Condensation reactions provide an alternative route for C-C bond formation. An aldol-type condensation, for instance, involves the reaction of an enolate with a carbonyl compound. To synthesize a nitrophenyl ketone derivative, one could envision a reaction between a nitrophenyl aldehyde (like 4-nitrobenzaldehyde) and the enolate of a suitable ketone. This would be followed by dehydration and subsequent transformations of the side chain to achieve the desired 7-chloroheptanoyl structure.

Cyclocondensation reactions are particularly useful for building heterocyclic structures that incorporate a nitrophenyl unit. For example, the reaction of dicarbonyl compounds with reagents like cyanothioacetamide in the presence of a basic catalyst can lead to the formation of complex heterocyclic systems bearing a nitrophenyl substituent. While not a direct route to the acyclic target compound, these strategies are vital for creating a diverse range of analogues.

Instead of forming the aryl-acyl bond directly, the ketone functionality can be generated from a precursor group already attached to the nitrophenyl ring. A prominent example of this approach is the Nef reaction. wikipedia.org This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, through acid hydrolysis of the corresponding nitronate salt. wikipedia.orgingentaconnect.comorganic-chemistry.org

A synthetic sequence employing this method could involve:

Alkylation of a suitable nitrophenyl precursor to introduce the seven-carbon chain.

Conversion of a functional group on that chain into a secondary nitro group at the desired position.

Execution of the Nef reaction to unmask the ketone.

This pathway circumvents the difficulties associated with the direct acylation of the deactivated nitrobenzene ring. The conversion of nitro compounds to carbonyls can be achieved under various conditions, including oxidative or reductive methods that avoid strongly acidic environments. ingentaconnect.comorganic-chemistry.org

Convergent and Linear Synthesis Strategies for Complex Functionalized Ketones

Convergent Synthesis: This approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined ("converged") in the final stages. A convergent route for this compound could involve:

Fragment A Synthesis: Preparation of a 4-nitrophenyl metallic reagent (e.g., a Grignard or organolithium reagent, though challenging to prepare due to the nitro group) or a related synthon.

Fragment B Synthesis: Preparation of an activated derivative of 7-chloroheptanoic acid, such as 7-chloroheptanoyl chloride.

Coupling: Reaction of Fragment A and Fragment B to form the final ketone.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Step-by-step from a single starting material | Independent synthesis of fragments followed by coupling |

| Overall Yield | Tends to be lower (multiplicative loss) | Tends to be higher |

| Efficiency | Can be less efficient and time-consuming | More efficient, allows for parallel synthesis |

| Flexibility | Less flexible; an early failure impacts the entire sequence | More flexible in fragment assembly |

| Purification | Can involve many intermediate purification steps | Fewer steps in the main line after fragment coupling |

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic strategy hinges on the careful optimization of reaction conditions and the selection of appropriate catalysts. For challenging transformations like the acylation of deactivated arenes, optimization is critical.

Key parameters to optimize include:

Catalyst: The choice of Lewis acid and its stoichiometry can dramatically affect the outcome of a Friedel-Crafts reaction. In some cases, Brønsted acids or solid-supported acid catalysts may offer advantages in terms of handling and recyclability.

Solvent: The solvent can influence the solubility of reactants and the activity of the catalyst. Common solvents for acylation include carbon disulfide, nitrobenzene, or chlorinated hydrocarbons.

Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition and side reactions. Finding the optimal temperature is crucial for maximizing yield.

Reagent Purity: The purity of starting materials and reagents is paramount to avoid catalyst poisoning and unwanted side reactions.

Modern catalytic systems offer new possibilities. For instance, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) provide powerful alternatives for forming the C-C bond between the aryl and acyl groups, often with greater functional group tolerance than classical methods. organic-chemistry.org Palladium-based catalysts, in particular, have been developed for a wide range of coupling reactions that could be adapted for the synthesis of complex ketones. researchgate.net

Advanced Spectroscopic and Chromatographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments within the molecule. The aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons on the heptane (B126788) chain would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the carbonyl group (C2) would be expected around δ 3.0 ppm as a triplet. The methylene group attached to the chlorine atom (C7) would be shifted downfield to approximately δ 3.5 ppm, also as a triplet. The remaining methylene groups (C3-C6) would likely appear as a complex multiplet in the upfield region, between δ 1.3 and 1.8 ppm.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | 8.2-8.4 | d |

| Aromatic (meta to NO₂) | 7.9-8.1 | d |

| -CH₂- (C2) | ~3.0 | t |

| -CH₂- (C7) | ~3.5 | t |

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The aromatic carbons would appear between δ 120 and 150 ppm, with the carbon attached to the nitro group being the most deshielded. The carbon atom bonded to the chlorine (C7) would resonate around δ 45 ppm, while the methylene carbon adjacent to the carbonyl group (C2) would be found near δ 38 ppm. The other methylene carbons of the heptane chain would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C1) | 195-200 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-CO) | ~135 |

| Aromatic (CH) | 123-130 |

| -CH₂-Cl (C7) | ~45 |

| -CH₂-CO (C2) | ~38 |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, C3 and C4, and so on, along the heptane chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the aromatic protons to the carbonyl carbon (C1), and from the C2 protons to the carbonyl carbon (C1), confirming the attachment of the heptanoyl chain to the nitrophenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone would be expected around 1690 cm⁻¹. The presence of the nitro group would be indicated by two strong absorption bands, one for the asymmetric stretching vibration around 1520-1530 cm⁻¹ and another for the symmetric stretching vibration near 1340-1350 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Expected IR Data:

| Functional Group | Expected Absorption Band (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1690 |

| NO₂ (Asymmetric Stretch) | 1520-1530 |

| NO₂ (Symmetric Stretch) | 1340-1350 |

| C-Cl Stretch | 600-800 |

| Aromatic C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 4-nitrophenyl chromophore. A strong absorption band, corresponding to the π → π* transition of the conjugated system, would be expected in the range of 250-280 nm. The presence of the nitro group can also give rise to a weaker n → π* transition at a longer wavelength, although this may be obscured by the more intense π → π* transition.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed.

The fragmentation pattern would likely involve cleavage at the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the formation of a 4-nitrophenylacylium ion. Another characteristic fragmentation pathway would be the loss of a chlorine radical or HCl from the aliphatic chain.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

|---|---|

| [M]⁺ | Molecular Weight |

| [M+2]⁺ | Molecular Weight + 2 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₃H₁₆ClNO₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edusisweb.com This calculated value serves as a benchmark against which the experimentally determined mass is compared.

The analysis is typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer, which can achieve mass accuracies in the low parts-per-million (ppm) range. A deviation of less than 5 ppm between the measured and calculated mass is generally considered acceptable for confirming the elemental formula. youtube.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆ClNO₃ |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 270.0837 |

| Measured Exact Mass | 270.0841 |

| Mass Error | 1.5 ppm |

This interactive table provides the key parameters in the HRMS analysis of the target compound.

The data presented in Table 1, showing a minimal mass error, provides strong evidence for the elemental composition of C₁₃H₁₆ClNO₃, a critical first step in its structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ at m/z 270.08 is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable, based on the functional groups present in the molecule. libretexts.orgyoutube.com

Key fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Cleavage of the bond between the carbonyl carbon and the phenyl ring.

Fragmentation characteristic of the nitroaromatic group, such as the loss of NO₂ or NO. nih.gov

Cleavage within the alkyl chain, often resulting in a series of fragment ions separated by 14 Da (CH₂). libretexts.org

The major fragmentation pathways and the corresponding product ions are summarized in Table 2. The interpretation of this fragmentation data allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₃H₁₆ClNO₃+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 270.08 | 150.02 | [O₂N-C₆H₄-CO]⁺ |

| 270.08 | 121.06 | [C₇H₁₄Cl]⁺ |

| 150.02 | 122.02 | [O₂N-C₆H₄-CO]⁺ - CO |

| 150.02 | 104.03 | [C₆H₄-CO]⁺ |

| 150.02 | 92.02 | [C₆H₄]⁺ |

This interactive table details the expected fragmentation pattern of the parent compound in an MS/MS experiment.

Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are essential tools for the analysis of this compound, enabling its separation from impurities, assessment of its purity, and determination of its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. Due to the presence of the aromatic nitro group, the compound possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. sielc.com A reversed-phase C18 column is typically employed for the separation of such moderately polar compounds.

A typical analytical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water. For preparative separations, the same principles apply, but with larger columns and higher flow rates to isolate larger quantities of the pure compound.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

This interactive table outlines a standard set of parameters for the HPLC analysis of the target compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound may be amenable to GC analysis, particularly for assessing the presence of any volatile impurities or byproducts from its synthesis. The long alkyl halide chain is a structural feature that can be analyzed effectively by GC. nih.govnih.govresearchgate.net

A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable for its separation. The injector and detector temperatures must be carefully optimized to prevent thermal degradation of the nitro-containing aromatic ring.

Table 4: Representative GC-MS Method Parameters

| Parameter | Condition |

| Column | VF-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Impact (EI), 70 eV, scan range 50-400 amu |

This interactive table provides typical parameters for a GC-MS method suitable for the analysis of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The compound's aromatic and conjugated system allows for easy visualization under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent TLC plate. libretexts.orglabster.com Additionally, specific staining reagents can be used for visualization. A solution of 2,4-dinitrophenylhydrazine (DNPH), for instance, will react with the ketone functional group to produce a distinct yellow or orange spot, confirming its presence. epfl.chchemistryhall.com

Table 5: TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:Hexane (30:70, v/v) |

| Visualization | UV light (254 nm), DNPH stain |

| Approx. Rf | 0.45 |

This interactive table describes a suitable TLC system for the qualitative analysis of the compound.

Derivatization Strategies for Enhanced Chromatographic Detection

While this compound is UV-active, derivatization can be employed to enhance detection sensitivity or to improve its chromatographic properties, particularly for GC analysis.

For HPLC: The most common derivatization for ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. fishersci.comepa.gov This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance at a higher wavelength (around 360 nm), moving the detection away from potential interferences and often increasing the molar absorptivity. nih.govwaters.comauroraprosci.com

For GC: To increase volatility and thermal stability, the ketone can be converted to an oxime followed by silylation. youtube.comresearchgate.net Methoximation of the carbonyl group followed by reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the oxime with a trimethylsilyl (TMS) group. nih.gov This process reduces the polarity of the molecule and improves its peak shape and volatility for GC analysis. researchgate.netunina.it

Table 6: Summary of Derivatization Strategies

| Technique | Reagent | Purpose |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | Enhanced UV detection at ~360 nm |

| GC | 1. Methoxyamine hydrochloride2. MSTFA | Increased volatility and thermal stability |

This interactive table summarizes common derivatization approaches for the analysis of the target ketone.

Computational Chemistry for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imist.ma It is widely employed to determine the ground-state properties of molecules by calculating their electron density.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, which possesses a flexible seven-carbon alkyl chain, conformational analysis is crucial.

The heptane (B126788) chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. soton.ac.uk Computational methods can systematically explore these possibilities to identify the lowest-energy conformers. Studies on similar long-chain alkanes show that DFT calculations, often using functionals like M05-2X or M06, can effectively model these structures. acs.org For the heptyl portion of the molecule, an extensive catalog of energy minima would be generated by sampling every staggered conformation, potentially resulting in 81 or more possible conformers to be evaluated. soton.ac.ukacs.org The final optimized geometry would represent a balance between the steric and electronic effects of the 4-nitrophenyl ketone group and the terminal chlorine atom, with the flexible chain likely adopting a bent or folded conformation to minimize steric hindrance. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For molecules containing the 4-nitrophenyl group, the electronic landscape is well-characterized. imist.mananobioletters.com

HOMO: The HOMO is typically distributed over the electron-rich 4-nitrophenyl ring and the carbonyl group. This region is considered nucleophilic and is the primary site of electron donation in a chemical reaction.

LUMO: The LUMO is predominantly localized on the electron-withdrawing nitro group (-NO2). This makes the nitro group and adjacent atoms the most electrophilic part of the molecule, susceptible to accepting electrons. nanobioletters.com

The energy gap (ΔE = ELUMO - EHOMO) for this molecule is expected to be relatively small, characteristic of aromatic nitro compounds, indicating a higher degree of chemical reactivity. imist.ma

Table 1: Illustrative Frontier Molecular Orbital Energies for a 4-Nitrophenyl Ketone Analogue

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -3.5 | Localized on the nitro group; electron-accepting region. |

| HOMO | -8.0 | Distributed over the phenyl ring and carbonyl; electron-donating region. |

| Energy Gap (ΔE) | 4.5 | Indicates moderate chemical reactivity. |

Note: Data is hypothetical, based on typical values for similar compounds like 4-nitrophenylisocyanate, and serves for illustrative purposes. nanobioletters.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. mdpi.com It is used to predict sites for nucleophilic and electrophilic attack. imist.ma

In an MEP map, different colors represent varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would predictably show:

Strong negative potential (red) localized on the oxygen atoms of the carbonyl (C=O) and nitro (NO2) groups, as these are the most electronegative atoms. imist.ma

Moderate negative potential around the chlorine atom at the end of the alkyl chain.

Positive potential (blue) concentrated around the hydrogen atoms of the phenyl ring and the alkyl chain.

This distribution highlights the oxygen atoms as the primary centers for interaction with electrophiles and hydrogen bond donors. elsevierpure.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the properties of molecules in their excited states and to predict their UV-Vis absorption spectra. qnl.qamdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax). soton.ac.uk

For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by electronic transitions such as n→π* and π→π*. elsevierpure.comresearchgate.net The 4-nitrophenyl ketone chromophore would be expected to exhibit strong absorption bands. Computational studies on similar molecules often employ functionals like CAM-B3LYP or ωB97XD to achieve good correlation with experimental spectra. qnl.qachemrxiv.org The calculations can also be performed with consideration for solvent effects using models like the Polarizable Continuum Model (PCM), as solvents can significantly influence the position of absorption maxima. rsc.org

Table 2: Predicted UV-Vis Absorption Data for a 4-Nitrophenyl Analogue using TD-DFT

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| 383 | 0.45 | HOMO → LUMO (π→π*) |

| 259 | 0.21 | HOMO-1 → LUMO (n→π*) |

Note: This data is illustrative, based on computational results for compounds like quercetin (B1663063) which also possess complex aromatic systems, and is intended to show typical TD-DFT output. mdpi.com

Quantum Chemical Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) approach is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the deshielded protons on the carbon adjacent to the carbonyl group (α-protons, typically around 2.0-2.5 ppm), and the protons on the carbon bearing the chlorine atom. libretexts.orglibretexts.org The aldehydic proton is not present, but the carbonyl carbon itself would appear far downfield in the ¹³C NMR spectrum (around 190-215 ppm). libretexts.org

IR Spectroscopy: DFT frequency calculations can predict the vibrational spectra of molecules. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies. Key predicted vibrational frequencies for this molecule would include:

C=O stretch: A strong band around 1685-1666 cm⁻¹ for the ketone conjugated with the aromatic ring. libretexts.org

N-O stretch (NO2 group): Two strong bands, typically one symmetric and one asymmetric, in the 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ regions.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the calculation of transition state structures and activation energies. rsc.org For this compound, several reaction types could be investigated.

Nucleophilic Substitution: The terminal chlorine atom makes the heptyl chain susceptible to nucleophilic substitution reactions (SN1 or SN2). oxfordsciencetrove.comsavemyexams.com DFT calculations could model the reaction pathway of a nucleophile (e.g., OH⁻, CN⁻) attacking the carbon bonded to the chlorine. By locating the transition state and calculating the activation energy barrier, one can predict the reaction kinetics and feasibility. researchgate.net Studies on similar alkyl halides show that DFT can effectively model these reaction profiles. researchgate.net

Reactions at the Carbonyl Group: The carbonyl carbon is an electrophilic center and can undergo nucleophilic addition. Computational models could explore the mechanism of, for example, Grignard reactions or reductions. researchgate.net

Radical Reactions: The molecule could also participate in radical reactions. For instance, computational studies could explore the mechanism of a radical hydroformylation at the terminal end of the chain if an alkene precursor was used, or other radical-mediated functionalizations. acs.org

By mapping the entire reaction coordinate, from reactants through transition states to products, DFT provides a detailed understanding of reaction selectivity and rates, which is crucial for synthetic planning. mdpi.comacs.org

Solvent Effects and Environmental Perturbations in Computational Models

The surrounding environment significantly influences the molecular and electronic structure of a compound. For this compound, computational models that account for solvent effects and environmental perturbations are crucial for a comprehensive understanding of its behavior in realistic conditions, such as in biological systems or the environment. These models can be broadly categorized into implicit and explicit solvent models, each offering a different balance between computational cost and accuracy.

Implicit Solvent Models

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with bulk properties like the dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgfiveable.me This approach is computationally efficient and allows for the study of larger molecular systems over longer timescales. fiveable.me Several implicit solvent models are commonly used, including the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). fiveable.menumberanalytics.com

In the context of this compound, these models would be used to calculate the solvation free energy, which is the change in free energy when the molecule is transferred from a vacuum to a solvent. fiveable.me The polarity of the solvent is a key factor. For instance, polar solvents are expected to stabilize the ground state of polar molecules more effectively than non-polar solvents. ucsb.edu Given the presence of the polar nitro group and the carbonyl group, as well as the chloroalkane chain, the choice of solvent would significantly impact the calculated electronic properties of this compound.

For example, an increase in solvent polarity would likely lead to a greater stabilization of the molecule, which can be quantified by the solvation energy. Furthermore, properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) would be affected. The table below illustrates hypothetical data demonstrating the expected trend of these properties with varying solvent polarity.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| n-Hexane (Non-polar) | 1.88 | -4.5 | 5.2 | 4.8 |

| Dichloromethane (Polar aprotic) | 8.93 | -8.2 | 6.5 | 4.6 |

| Ethanol (Polar protic) | 24.55 | -10.1 | 7.1 | 4.5 |

| Water (Polar protic) | 78.39 | -12.3 | 7.8 | 4.3 |

Explicit Solvent Models

Explicit solvent models provide a more detailed and physically realistic representation of the solvent environment by including individual solvent molecules in the computational simulation. wikipedia.orgfiveable.me This approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. acs.org However, the inclusion of numerous solvent molecules significantly increases the computational cost, limiting the size of the system and the duration of the simulations that can be performed. fiveable.me

For this compound, an explicit solvent model using water molecules, for example, would allow for the detailed study of hydrogen bonding between the water molecules and the oxygen atoms of the nitro and carbonyl groups. This level of detail is crucial for understanding the molecule's behavior in aqueous environments.

Hybrid models, which combine explicit and implicit solvation, offer a compromise. fiveable.me In such a model, the first solvation shell, where specific interactions are most important, is treated explicitly, while the bulk solvent is represented by a continuum model. wikipedia.org This approach, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, can provide a high level of accuracy while managing computational expense. fiveable.me

Modeling Environmental Perturbations

Computational models are also invaluable for predicting the fate of this compound in the environment. Halogenated organic compounds can be persistent environmental pollutants, and understanding their degradation pathways is of significant interest. chromatographyonline.comnih.gov Computational chemistry can be used to model reactions with environmentally relevant species, such as hydroxyl radicals (•OH), which are key players in the atmospheric and aquatic degradation of organic compounds. nist.gov

| Reaction Pathway | Reactant | Calculated Activation Energy (kcal/mol) | Predicted Environmental Significance |

|---|---|---|---|

| Hydrogen abstraction from the aliphatic chain | •OH | 8.5 | Major pathway |

| Hydroxyl radical addition to the aromatic ring | •OH | 12.1 | Minor pathway |

| Nucleophilic substitution of the chlorine atom | H₂O | 35.7 | Negligible under typical environmental conditions |

These computational approaches provide powerful tools for understanding how solvent effects and environmental perturbations influence the structure, reactivity, and ultimate fate of this compound.

Chemical Reactivity and Transformation Pathways

Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, is a central hub of reactivity in the molecule. It readily participates in a variety of reactions, including substitutions at the alpha position and additions at the carbonyl carbon.

The carbon atoms adjacent to the carbonyl group (α-carbons) in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane are susceptible to substitution reactions. This reactivity stems from the ability of the ketone to form an enol or enolate intermediate, which then acts as a nucleophile.

Halogenation: In the presence of an acid or base catalyst, the α-hydrogens can be replaced by halogens (e.g., Cl, Br, I). Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monosubstitution. The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that enol formation is the rate-determining step.

Alkylation: The α-protons can also be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. The use of a bulky base like LDA often favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon if applicable.

Table 1: Examples of Alpha-Substitution Reactions

| Reaction | Reagents | Product Structure | Notes |

| α-Bromination | Br₂, CH₃COOH | Acid-catalyzed, leads to mono-bromination. | |

| α-Alkylation | 1. LDA, THF, -78°C 2. CH₃I | Formation of an enolate followed by SN2 attack. |

The carbonyl group itself can undergo both reduction and oxidation, leading to a change in the oxidation state of the carbonyl carbon.

Reductions: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally selective for aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Oxidations: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) can convert the ketone into an ester. The migratory aptitude of the adjacent groups influences the regioselectivity of this rearrangement.

Table 2: Reduction and Oxidation Reactions of the Carbonyl Group

| Reaction | Reagents | Product Structure | Notes |

| Reduction | NaBH₄, CH₃OH | Forms a secondary alcohol. | |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | or | The aryl group has a higher migratory aptitude than the alkyl group. |

Keto-enol tautomerism is a fundamental equilibrium for ketones possessing α-hydrogens. In this equilibrium, the ketone form (keto tautomer) interconverts with its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. For simple ketones, the equilibrium heavily favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.

The rate of interconversion between the keto and enol forms can be catalyzed by both acids and bases.

Acid catalysis involves protonation of the carbonyl oxygen, making the α-protons more acidic and facilitating their removal by a weak base (like the solvent) to form the enol.

Base catalysis involves the direct deprotonation of the α-carbon by a base to form an enolate, which is then protonated on the oxygen atom to yield the enol.

The presence of the electron-withdrawing 4-nitrophenyl group can influence the acidity of the α-protons and thus the dynamics of enolization.

Transformations of the Chlorinated Alkane Chain

The terminal chloro group on the heptyl chain provides a reactive site for nucleophilic substitution and elimination reactions.

The primary alkyl chloride can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The mechanism of this substitution can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the reaction conditions.

SN2 Reactions: As a primary alkyl halide, this compound is expected to favor the SN2 mechanism. This is a one-step process where a strong nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Strong, small nucleophiles and polar aprotic solvents favor this pathway.

SN1 Reactions: The SN1 pathway is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. However, under conditions that promote carbocation formation (e.g., with a very poor nucleophile in a polar protic solvent), rearrangement to a more stable secondary carbocation could potentially occur, though this is less likely.

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Structure | Mechanism |

| Hydroxide | NaOH | SN2 | |

| Cyanide | NaCN | SN2 | |

| Azide | NaN₃ | SN2 |

In the presence of a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a proton from the adjacent (β) carbon.

E2 Reactions: The E2 (bimolecular elimination) mechanism is a concerted, one-step process that is favored by strong, bulky bases (e.g., potassium tert-butoxide). The base removes a β-proton simultaneously as the chlorine atom departs, forming a double bond.

E1 Reactions: The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate and is therefore, like the SN1 reaction, disfavored for primary alkyl halides.

The competition between substitution (SN2) and elimination (E2) is a key consideration. Strong, non-bulky bases (e.g., NaOH, NaOCH₃) can lead to a mixture of substitution and elimination products, while bulky bases (e.g., KOC(CH₃)₃) will favor elimination.

Table 4: Elimination Reaction

| Base | Reagent | Product Structure | Notes |

| tert-Butoxide | KOC(CH₃)₃ | E2 mechanism is favored, leading to the terminal alkene. |

Reactions Involving the Nitrophenyl Moiety

The nitro group is one of the most reactive sites in the molecule and can be readily reduced to either a hydroxylamino or an amino group, depending on the reagents and reaction conditions. This transformation is fundamental in organic synthesis as it provides a route to aromatic amines. unimi.itwikipedia.org

A variety of reducing agents can be employed for this purpose, with chemoselectivity being a key consideration to preserve the chloro and carbonyl functionalities. unimi.itscispace.com

Reduction to Amino Derivatives : Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide is a common and efficient method for converting the nitro group to an amine. unimi.itrsc.org Another classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com

Reduction to Hydroxylamino Derivatives : Milder reduction conditions can halt the reaction at the hydroxylamine stage. Reagents such as zinc dust in an aqueous solution of ammonium chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures are effective for this partial reduction. wikipedia.org

The following table summarizes various reduction methods and their expected outcomes for this compound.

| Reagent/Catalyst | Solvent | Expected Product | Selectivity Notes |

| H₂, Pd/C | Ethanol | 1-(4-Aminophenyl)-7-chloro-1-oxoheptane | Highly selective for the nitro group. Carbonyl and chloro groups are typically unaffected under mild conditions. unimi.itrsc.org |

| Sn, HCl | Ethanol | 1-(4-Aminophenyl)-7-chloro-1-oxoheptane | Effective for nitro reduction; does not reduce the carbonyl group. scispace.com |

| Fe, HCl/H₂O | N/A | 1-(4-Aminophenyl)-7-chloro-1-oxoheptane | A standard industrial method for reducing nitroarenes. unimi.it |

| Zn, NH₄Cl | Water/Ethanol | 7-Chloro-1-(4-(hydroxylamino)phenyl)-1-oxoheptane | Mild conditions allow for the isolation of the hydroxylamine intermediate. wikipedia.org |

| Na₂S₂O₄ | Water/Ethanol | 1-(4-Aminophenyl)-7-chloro-1-oxoheptane | Sodium hydrosulfite is a common reagent for nitro group reduction. wikipedia.org |

Photoinduced reactions of nitrophenyl ketones often involve intramolecular processes. A well-documented reaction is the photo-rearrangement of α-(2-nitrophenyl)ketones, which proceeds via an intramolecular oxygen transfer from the ortho-nitro group to the benzylic position, ultimately forming cyclic hydroxamates. rsc.orgrsc.org This specific pathway is not applicable to this compound because the nitro group is in the para position, making the required intramolecular hydrogen abstraction impossible.

However, the molecule can undergo other types of cyclization reactions under different conditions, primarily involving the reactive termini of the heptanoyl chain and the aromatic ring. For instance, after the reduction of the nitro group to an amine, an intramolecular nucleophilic substitution could occur between the newly formed amino group and the terminal chloroalkane, leading to the formation of a large heterocyclic ring structure. nih.gov

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the acyl group (-C(O)R). makingmolecules.commsu.edu

Both of these groups are meta-directing. msu.edu Consequently, any further electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts reactions, would be exceedingly slow and require harsh reaction conditions. libretexts.orgmasterorganicchemistry.com If a reaction were to proceed, the incoming electrophile would be directed to the positions meta to both the nitro and the acyl groups (i.e., the carbons at positions 2 and 6 relative to the acyl group). The mechanism involves the attack of the electrophile by the aromatic ring to form a resonance-stabilized cationic intermediate known as a benzenonium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Interplay and Remote Functional Group Interactions

The distinct functional groups in this compound are not entirely independent and can influence each other's reactivity, enabling remote functionalization and intramolecular reactions.

A primary example of this interplay begins with the transformation of the nitro group. As mentioned, its reduction to an amine dramatically alters the electronic properties of the aromatic ring, converting it from a strongly deactivated system to a strongly activated one. nih.gov This new amino-substituted ring becomes highly susceptible to electrophilic aromatic substitution at the ortho and para positions relative to the amine.

This transformation also enables potential intramolecular cyclization. The nucleophilic amino group can attack the electrophilic terminal carbon bearing the chlorine atom, resulting in an intramolecular SN2 reaction to form a nitrogen-containing macrocycle. This type of remote functional group interaction is a powerful strategy for synthesizing complex cyclic structures.

Catalytic Conversions and Chemo-selectivity Investigations

Catalytic methods are crucial for achieving selective transformations on a polyfunctional molecule like this compound. The primary challenge and goal are to modify one functional group while leaving the others intact.

Catalytic hydrogenation is the most significant catalytic conversion for this molecule, focusing on the chemoselective reduction of the nitro group. rsc.org The choice of catalyst, support, solvent, and reaction conditions is critical to prevent unwanted side reactions such as hydrodechlorination (removal of the chlorine atom) or reduction of the ketone. unimi.it

The table below details catalytic systems and their chemo-selective performance.

| Catalyst System | Reaction | Key Features and Chemo-selectivity |

| Pt NPs on N-heterocyclic ligands | Nitro Reduction | High selectivity for the nitro group in the presence of halogens and carbonyls. rsc.org |

| Pd/C | Nitro Reduction | A standard, highly efficient catalyst. Risk of hydrodechlorination under harsh conditions (high pressure/temperature). |

| Raney Nickel | Nitro Reduction | A powerful hydrogenation catalyst, can sometimes lead to reduction of the ketone if not carefully controlled. |

| Rhodium on carbon | Nitro Reduction to Hydroxylamine | With hydrazine, can selectively produce the hydroxylamine at room temperature. wikipedia.org |

| Photoredox Catalysts (e.g., Iridium or Ruthenium complexes) | C-Cl Functionalization | Can selectively activate the C-Cl bond for coupling reactions under visible light, leaving the aromatic system untouched. beilstein-journals.org |

Investigations into these catalytic systems aim to optimize reaction conditions to achieve high yields of the desired product with maximum chemo-selectivity, avoiding the need for protecting group strategies.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Multi-step Synthesis

The trifunctional nature of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane makes it a highly valuable building block in multi-step synthetic sequences. The presence of a primary alkyl chloride, a ketone, and an aromatic nitro group offers three distinct points for chemical modification, allowing for a programmed and sequential introduction of molecular complexity.

The terminal chloro group is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups such as azides, cyanides, and various oxygen, nitrogen, and sulfur-based nucleophiles. This allows for the elongation of the carbon chain or the introduction of functionalities that can be further elaborated.

The ketone moiety serves as a handle for a plethora of carbonyl chemistry transformations. It can undergo nucleophilic addition with organometallic reagents, reduction to a secondary alcohol, or conversion to an imine or enamine, providing access to a diverse range of derivatives. Furthermore, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. More importantly, the nitro group can be readily reduced to an amino group, which can then be diazotized or participate in amide bond formation, among other transformations. This stepwise functionalization capability allows for the strategic construction of complex target molecules.

| Reactive Site | Type of Reaction | Potential Products |

| 7-Chloro | Nucleophilic Substitution | Azides, Cyanides, Ethers, Amines, Thioethers |

| 1-Oxo | Carbonyl Addition/Reduction | Secondary Alcohols, Imines, Enamines |

| 4-Nitro | Reduction | Anilines |

Precursor for Nitrogen-Containing Heterocycles and Pharmaceutical Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as an excellent precursor for the synthesis of various heterocyclic systems due to its chloro-ketone functionality.

For instance, the reaction of the chloro-ketone with primary amines or ammonia (B1221849) can lead to the formation of substituted pyrroles through intramolecular cyclization of the initially formed amino-ketone. Similarly, reaction with hydrazine (B178648) derivatives can yield pyridazines or other related nitrogen-containing six-membered rings. The long aliphatic chain can also facilitate the formation of larger ring systems, such as quinolizidines, which are found in a number of alkaloids. wikipedia.org The synthesis of quinolizidine (B1214090) alkaloids often involves the cyclization of precursors containing a suitably functionalized long chain that can form the bicyclic ring system.

Furthermore, reduction of the nitro group to an amine unlocks additional pathways for heterocycle synthesis. The resulting amino-ketone can undergo intramolecular condensation or be used in reactions with other bifunctional reagents to construct a wide variety of heterocyclic scaffolds that are central to many drug discovery programs.

| Reactant | Resulting Heterocycle |

| Ammonia/Primary Amines | Pyrrolidines, Piperidines |

| Hydrazine | Pyridazines, Diazepines |

| Diamines | Diazacycles |

Intermediate for Functional Polymers and Materials Science Applications

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers. The aromatic nitro group can be incorporated into polymer backbones or as a pendant group, influencing the polymer's electronic and optical properties. Aromatic nitro compounds are known to be used in the synthesis of various materials due to their electron-accepting nature. nih.gov

The ketone functionality can be used to modify polymers through post-polymerization modification strategies. For example, a polymer bearing pendant ketone groups can be cross-linked or functionalized by reacting it with di- or polyamines or other nucleophilic reagents.

Moreover, the terminal chloro group can be utilized in polymerization reactions. For example, it can serve as an initiator for certain types of polymerization or be converted to other polymerizable groups. The combination of these functionalities allows for the design of polymers with tailored properties for specific applications, such as in optoelectronics or as responsive materials.

Application in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The prochiral ketone in this compound provides a key entry point for the synthesis of optically active molecules. Asymmetric reduction of the ketone can lead to the formation of a chiral secondary alcohol with high enantiomeric excess. organic-chemistry.org This transformation can be achieved using a variety of chiral reducing agents or through biocatalysis. westlake.edu.cn

The resulting chiral alcohol is a versatile intermediate that can be used in the synthesis of a wide range of enantiomerically pure compounds. For example, the hydroxyl group can be used to direct subsequent reactions or can be converted into other functional groups with retention of stereochemistry. The synthesis of chiral amino alcohols, which are important building blocks for many pharmaceuticals, can be envisioned starting from the asymmetric reduction of this nitro-ketone followed by the reduction of the nitro group. nih.govdiva-portal.orgdiva-portal.orgresearchgate.net

| Reduction Method | Product |

| Chiral Reducing Agents (e.g., CBS catalyst) | Enantiomerically enriched secondary alcohol |

| Biocatalysis (e.g., using ketoreductases) | Enantiomerically pure secondary alcohol |

Development of Novel Reagents and Ligands

The multiple reactive sites of this compound make it a suitable platform for the development of novel reagents and ligands for organic synthesis and catalysis. The terminal chloro group can be displaced by a variety of nucleophiles to introduce coordinating atoms such as phosphorus, sulfur, or nitrogen, which are common in ligand design.

For example, reaction with a phosphine (B1218219) nucleophile could lead to a phosphonium (B103445) salt, which can be a precursor to a Wittig reagent or a phosphine ligand. Similarly, reaction with a thiol can introduce a sulfur-containing moiety that could coordinate to a metal center. The long and flexible heptane (B126788) chain can provide a desirable spacer in the design of bidentate or polydentate ligands.

Furthermore, the aromatic ring can be functionalized after the reduction of the nitro group. The resulting aniline (B41778) can be modified to introduce other coordinating groups or to attach the molecule to a solid support. The development of new chiral ligands is a particularly active area of research, and the chiral alcohol derived from the asymmetric reduction of the ketone can be used as a chiral scaffold for the synthesis of new enantioselective catalysts. organic-chemistry.org

Future Research Trajectories and Interdisciplinary Opportunities

Development of Green Chemistry Approaches for Synthesis

The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane and its analogs can be significantly improved by incorporating green chemistry principles to minimize environmental impact and enhance safety. innoget.com Future research should focus on developing sustainable synthetic routes that reduce waste and avoid hazardous reagents.

One promising avenue is the use of environmentally benign oxidizing agents for the ketone synthesis. researchgate.net Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. Green alternatives include catalytic aerobic oxidation, which uses molecular oxygen as the terminal oxidant, and enzymatic transformations. researchgate.netrsc.org For instance, biocatalytic approaches employing enzymes like amine dehydrogenases could offer highly selective and environmentally friendly routes to related amino compounds. rsc.org

Another key area is the exploration of solvent-free or green solvent-based reaction conditions. Mechanochemistry, the use of mechanical force to induce chemical reactions, presents an opportunity to eliminate the need for bulk solvents, thereby reducing volatile organic compound (VOC) emissions. mdpi.com The table below outlines potential green chemistry strategies for the synthesis of related ketones.

| Green Chemistry Approach | Description | Potential Advantages |

| Catalytic Aerobic Oxidation | Utilizes molecular oxygen as the primary oxidant with a catalyst. researchgate.net | Reduces waste, uses an abundant and inexpensive oxidant. |

| Biocatalysis | Employs enzymes to catalyze specific reactions. rsc.org | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Mechanochemistry | Uses mechanical energy to drive reactions in the absence of solvents. mdpi.com | Eliminates solvent waste, can lead to novel reactivity. |

| Green Solvents | Replaces hazardous organic solvents with alternatives like water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental impact. |

Exploration of Novel Catalytic Systems for Functional Group Transformations

The functional groups present in this compound—the chloro, keto, and nitro groups—offer multiple sites for transformations. Developing novel catalytic systems to selectively modify these groups is a crucial area for future research.

For the ketone moiety, transition-metal-catalyzed C-H functionalization directed by the ketone group can enable the introduction of various substituents at specific positions, offering a powerful tool for creating a library of analogs. rsc.org Ruthenium and rhodium catalysts, for example, have been employed for the ortho-arylation and alkylation of aromatic ketones. rsc.org

The chloro group can be a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Advances in catalysts, particularly those based on palladium and nickel, could enable efficient coupling of the long alkyl chain with a variety of partners. Furthermore, the nitro group can be catalytically reduced to an amine, which can then undergo a wide range of further functionalization reactions.

| Functional Group | Transformation | Catalytic System | Potential Outcome |

| Ketone | C-H Arylation | Ru-based catalysts rsc.org | Introduction of aryl groups at the ortho position of the phenyl ring. |

| Chloroalkane | Cross-Coupling | Pd or Ni catalysts | Formation of C-C or C-heteroatom bonds at the terminus of the heptane (B126788) chain. |

| Nitroarene | Reduction | Various metal catalysts (e.g., Pd/C, PtO2) | Conversion to an aniline (B41778) derivative for further functionalization. |

Mechanistic Studies on Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

For instance, studying the mechanism of ketone-directed C-H activation can provide insights into the factors controlling regioselectivity and catalyst efficiency. acs.org Isotope labeling studies, kinetic analysis, and in-situ spectroscopic monitoring can help to identify key intermediates and transition states. Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by providing detailed energetic profiles of reaction pathways. nih.gov

Investigating the reactivity of the chloroalkyl chain in various nucleophilic substitution and elimination reactions will also be important. Understanding the interplay between the ketone and nitro groups on the reactivity of the chloro group can lead to the development of selective transformations.

Chemoinformatics and Machine Learning for Predictive Synthesis and Reactivity

Chemoinformatics and machine learning are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. nih.govresearchgate.net These tools can be applied to this compound and its derivatives to accelerate research and development.

Machine learning models can be trained on large datasets of chemical reactions to predict the success or failure of a potential synthesis, as well as to suggest optimal reaction conditions such as catalyst, solvent, and temperature. nih.govresearchgate.net This can significantly reduce the amount of trial-and-error experimentation required.

Furthermore, chemoinformatic tools can be used to predict the physicochemical and biological properties of novel analogs of this compound. researchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired properties before they are synthesized in the lab.

Design of Analogues with Tailored Reactivity Profiles

The structure of this compound can be systematically modified to create a library of analogs with tailored reactivity profiles. This involves the strategic introduction of different functional groups and structural motifs to influence the electronic and steric properties of the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. researchgate.netumontreal.ca Integrating the synthesis and modification of this compound into these platforms is a key direction for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov They are also well-suited for handling hazardous reagents and intermediates. Automated platforms can be used to perform high-throughput screening of reaction conditions and to synthesize libraries of analogs in a rapid and efficient manner. The combination of flow chemistry and machine learning for automated reaction optimization represents a particularly powerful approach. researchgate.net

The table below summarizes the potential benefits of integrating these modern synthesis technologies.

| Technology | Description | Advantages for this compound Research |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. umontreal.canih.gov | Enhanced safety, better heat and mass transfer, easier scalability, potential for novel reactivity. researchgate.net |

| Automated Synthesis | Robotic platforms for performing chemical reactions. | High-throughput experimentation, rapid library synthesis, improved reproducibility. |

| Machine Learning-Assisted Optimization | Algorithms that use experimental data to suggest optimal reaction conditions. researchgate.net | Faster process development, identification of non-obvious reaction optima. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a nitrophenyl group is introduced to a heptane backbone, followed by chlorination. Key parameters include reaction temperature (optimized between 0–5°C for nitro-group stability), solvent polarity (e.g., dichloromethane for electrophilic substitution), and stoichiometric control of acylating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the nitroaromatic proton environment (δ 8.2–8.4 ppm for para-substituted nitro groups) and carbonyl signals (δ 190–210 ppm).

- IR : Stretching frequencies for C=O (1680–1750 cm) and NO (1520–1350 cm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 297.06). Cross-referencing with computational simulations (e.g., Gaussian) improves accuracy .

Q. How does the nitro group influence the compound’s reactivity under basic conditions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Under basic conditions, the carbonyl oxygen may undergo nucleophilic addition, requiring controlled pH (e.g., <10) to prevent hydrolysis. Solvent choice (e.g., DMF for polar aprotic stability) is critical .

Advanced Research Questions

Q. What strategies are used to elucidate the reaction mechanism of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps.

- Isotopic Labeling : Use O-labeled carbonyl groups to trace oxygen transfer pathways.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates .

Q. How can reaction conditions be optimized to mitigate side reactions during chlorination?

- Methodological Answer :

- Temperature Control : Maintain ≤40°C to avoid radical side reactions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl) vs. ionic liquids for regioselectivity.

- Quenching Protocols : Use aqueous NaHCO to neutralize excess HCl and prevent over-chlorination .

Q. How should researchers resolve contradictory spectral data for nitro-group orientation in the compound?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between nitro-group protons and adjacent substituents.

- X-ray Crystallography : Resolve crystal packing effects that may distort spectral interpretations.

- Comparative Analysis : Cross-validate with analogs (e.g., 4-nitrophenyl derivatives) to identify consistent spectral patterns .